8-[(3-Chloro-2-butenyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione 8-[(3-Chloro-2-butenyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 330818-30-9
VCID: VC0413431
InChI: InChI=1S/C15H21ClN4O2S/c1-4-5-6-8-20-11-12(19(3)14(22)18-13(11)21)17-15(20)23-9-7-10(2)16/h7H,4-6,8-9H2,1-3H3,(H,18,21,22)/b10-7-
SMILES: CCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C
Molecular Formula: C15H21ClN4O2S
Molecular Weight: 356.9g/mol

8-[(3-Chloro-2-butenyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 330818-30-9

Main Products

VCID: VC0413431

Molecular Formula: C15H21ClN4O2S

Molecular Weight: 356.9g/mol

8-[(3-Chloro-2-butenyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione - 330818-30-9

CAS No. 330818-30-9
Product Name 8-[(3-Chloro-2-butenyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C15H21ClN4O2S
Molecular Weight 356.9g/mol
IUPAC Name 8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-pentylpurine-2,6-dione
Standard InChI InChI=1S/C15H21ClN4O2S/c1-4-5-6-8-20-11-12(19(3)14(22)18-13(11)21)17-15(20)23-9-7-10(2)16/h7H,4-6,8-9H2,1-3H3,(H,18,21,22)/b10-7-
Standard InChIKey ALCPSMHWYMPAIG-YFHOEESVSA-N
Isomeric SMILES CCCCCN1C2=C(N=C1SC/C=C(/C)\Cl)N(C(=O)NC2=O)C
SMILES CCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C
Canonical SMILES CCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C
PubChem Compound 5752060
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator